2-(2,2-diphenylethyl)oxirane
Description
Properties
CAS No. |
54766-52-8 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(2,2-diphenylethyl)oxirane |
InChI |
InChI=1S/C16H16O/c1-3-7-13(8-4-1)16(11-15-12-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
RJFZHRLJWYCZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-diphenylethyl)oxirane typically involves the reaction of 2,2-diphenylethanol with an oxidizing agent. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring through an epoxidation reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar epoxidation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient oxidizing agents to increase the throughput and reduce costs. The reaction conditions are carefully controlled to maintain the quality and purity of the product.
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The strained oxirane ring undergoes nucleophilic attack under acidic or basic conditions. Key transformations include:
-
Acid-Catalyzed Cycloisomerization :
In 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with H₂SO₄, 2,2-disubstituted epoxides undergo cycloisomerization to form tetralins or chromanes via Friedel–Crafts alkylation. For example, 2,2-diphenylethyl-substituted epoxides yield tetralin derivatives with vicinal quaternary carbon centers (up to 83% yield) .Substrate Product Yield (%) Conditions 2,2-Diphenylethyl epoxide Tetralin 12d 83 10 mol% H₂SO₄, HFIP, 25°C Methoxymethyl-substituted epoxide Chromane 17d 70 20 mol% H₂SO₄, HFIP, 25°C -
Base-Mediated Disproportionation :
In the presence of strong bases (e.g., MeMgBr), competing E2 elimination or Grob fragmentation occurs, forming dihydronaphthalenes or naphthalenes .
Transition Metal-Catalyzed Reactions
Chromium(III) catalysts enable reactions with imides to form polyimide materials without byproducts :
-
Imide-Oxirane Crosslinking :
Active chromium(III) tri-2-ethylhexanoate (0.3–2 mol%) facilitates rapid polymerization between 2,2-diphenyloxirane and cyclic imides at 230°C:Catalyst Loading (mol%) Reaction Time (min) Yield (%) 0.3 5 >95 0 20 <10
Organocatalytic Oxidation
2,2-Diphenylethyloxirane derivatives are synthesized via oxidation of alkenes using 2,2,2-trifluoroacetophenone (5 mol%) and H₂O₂ in a mixed solvent system (MeCN/tert-BuOH) :
-
Epoxidation Mechanism :
A peroxycarboximidic acid intermediate (II ) forms, which oxidizes alkenes stereoselectively. The reaction is pH-dependent (optimum pH 11) .Solvent Effects on Yield :
Solvent Yield (%) tert-BuOH >99 EtOAc 95 CH₂Cl₂ 33
Photochemical [2+2] Cycloaddition
Under UV irradiation, the epoxide participates in [2+2] photocycloadditions with electron-deficient alkenes to form cyclobutane derivatives . For example:
Biological Interactions
The epoxide ring forms covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in enzymes, disrupting cellular signaling pathways. Studies show IC₅₀ values of 10–50 μM against cytochrome P450 isoforms.
Comparative Reactivity
Reactivity trends for substituted epoxides :
| Substituent | Reaction Rate (k, s⁻¹) | Major Pathway |
|---|---|---|
| 2,2-Diphenyl | 0.15 | Cycloisomerization |
| 2-Methyl | 0.08 | Disproportionation |
| 2-Ph | 0.12 | Friedel–Crafts |
Scientific Research Applications
Chemical Properties and Reactivity
The structure of 2-(2,2-diphenylethyl)oxirane includes an oxirane ring, which is known for its high strain energy and susceptibility to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, including:
- Ring-opening reactions : The epoxide can be opened by nucleophiles to form diols or other derivatives.
- Substitution reactions : The phenyl groups can undergo electrophilic aromatic substitution.
- Oxidation and reduction : The epoxy group can be oxidized or reduced to yield different products.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its ability to react with various nucleophiles makes it useful for constructing complex molecules. It has been employed in the synthesis of various pharmaceuticals and biologically active compounds.
Biochemical Studies
The compound's reactive epoxy group is instrumental in biochemical research. It has been utilized in studies focusing on enzyme inhibition and protein modification. For instance, its application in tyrosinase inhibition studies has shown promising results for potential therapeutic uses.
Medicinal Chemistry
Research has indicated that this compound may have applications in drug development. Its reactivity allows for modifications that can enhance the pharmacological properties of drug candidates. Case studies have explored its potential as a scaffold for designing new anticancer agents .
Polymer Chemistry
In polymer science, the compound is used to produce epoxy resins and other materials due to its ability to undergo polymerization reactions. These resins find applications in coatings, adhesives, and composite materials.
Data Table: Comparison of Related Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Styrene Oxide | Derived from styrene | Less steric hindrance; widely studied for polymerization |
| Phenyl Ethylene Oxide | Contains a phenyl group | Different reactivity patterns compared to diphenyl |
| Cyclohexene Oxide | A six-membered cyclic ether | Exhibits different physical properties due to ring size |
| 3-Phenyl-1,2-epoxypropane | A propylene derivative with phenyl substitution | Reactivity influenced by propylene's double bond |
Case Study 1: Enzyme Inhibition
In a study focused on enzyme inhibition, this compound was tested against tyrosinase, an enzyme involved in melanin production. The findings indicated that the compound effectively inhibits tyrosinase activity, suggesting its potential as a therapeutic agent in treating hyperpigmentation disorders .
Case Study 2: Drug Development
A series of derivatives based on this compound were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results demonstrated that certain modifications to the oxirane structure significantly enhanced antiproliferative effects, paving the way for further development of targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-(2,2-diphenylethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form new carbon-oxygen bonds and introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Oxirane Compounds
Structural and Functional Differences
Oxirane derivatives vary widely in substituents, influencing their reactivity, physical properties, and applications. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2-(2,2-Diphenylethyl)oxirane (54766-52-8) | C₁₆H₁₆O | 224.3 | Bulky diphenylethyl group attached to oxirane |
| (1R,2S,5S)-6,6-Dimethylspiro[...]oxirane (56246-58-3) | C₁₀H₁₆O | 152.23 | Spirocyclic bicyclo[3.1.1]heptane-oxirane fusion |
| Pentaerythritol tetraglycidyl ether (3126-63-4) | C₁₇H₂₈O₈ | 372.4 | Four glycidyl ether groups on pentaerythritol core |
| 2-[[(2-Ethylhexyl)oxy]methyl]oxirane (2461-15-6) | C₁₁H₂₂O₂ | 186.29 | Long-chain alkyl ether substituent |
| 2-(2-Hydroxyphenyl)oxirane (250597-24-1) | C₈H₈O₂ | 136.15 | Hydroxyphenyl group attached to oxirane |
| 2,2'-(Phenylene)bis-oxirane (30424-08-9) | C₁₀H₁₀O₂ | 162.19 | Bifunctional oxirane groups on benzene ring |
Key Research Findings
Biological Relevance : The diphenylethyl group in related compounds () exhibits bioactivity, including antimicrobial and anti-inflammatory properties. This suggests that this compound could be modified for drug delivery systems or bioactive coatings .
Industrial Applications : Pentaerythritol tetraglycidyl ether () is widely used in epoxy resins for electronics and aerospace due to its multi-functionality. In contrast, this compound’s steric bulk may limit its use in high-density crosslinking but enhance stability in high-temperature environments .
Hazard Profiles : Alkyl-substituted epoxides like 2-[[(2-ethylhexyl)oxy]methyl]oxirane () pose significant irritation risks, whereas aromatic derivatives (e.g., 2,2'-(phenylene)bis-oxirane) may have lower volatility and toxicity .
Contrasting Features
- Reactivity : The diphenylethyl group in this compound reduces nucleophilic attack on the epoxide ring compared to less hindered analogs like 2-(2-hydroxyphenyl)oxirane, which undergoes rapid ring-opening due to its polar hydroxyl group .
- Thermal Stability : Bulky aromatic substituents (e.g., diphenylethyl or phenylene) enhance thermal resistance, making these compounds suitable for high-performance materials. Spirocyclic derivatives () offer unique stereochemical properties for chiral synthesis .
Q & A
Q. Q: What are the standard synthetic routes for preparing 2-(2,2-diphenylethyl)oxirane, and how do reaction conditions influence yield?
A: The compound is typically synthesized via epoxidation of a diphenylethyl-substituted alkene using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C . Yield optimization requires precise control of stoichiometry (1:1.2 alkene:m-CPBA) and reaction time (4–6 hours). Competing side reactions, such as over-oxidation or ring-opening, can occur at higher temperatures (>10°C) or with excess oxidizer. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the oxirane derivative.
Advanced Synthesis
Q. Q: How can enantioselective synthesis of chiral this compound derivatives be achieved?
A: Asymmetric epoxidation using chiral catalysts like Jacobsen’s Mn(III)-salen complexes enables enantiomeric excess (ee) >90% for chiral oxiranes. Reaction conditions (e.g., 0.5 mol% catalyst loading, 4Å molecular sieves in CHCl) and substrate stereoelectronic properties significantly impact selectivity . For example, steric hindrance from the diphenylethyl group may necessitate modified catalyst structures. Post-synthesis ee analysis via chiral HPLC (e.g., Chiralpak® AD-H column) is recommended to validate enantiopurity.
Basic Characterization
Q. Q: What spectroscopic techniques confirm oxirane ring formation in this compound?
A: Key methods include:
- H NMR : Oxirane protons resonate as a multiplet at δ 3.2–3.5 ppm, with coupling constants () of 2–4 Hz due to ring strain .
- IR Spectroscopy : Stretching vibrations for the epoxy ring appear at 1250–1280 cm (C-O-C asymmetric) and 850–900 cm (symmetric) .
- Mass Spectrometry : ESI-MS or EI-MS shows the molecular ion peak ([M]) at m/z corresponding to CHO (calculated: 224.12).
Advanced Characterization
Q. Q: How can conflicting crystallography and NMR data for oxirane derivatives be resolved?
A: Discrepancies often arise from dynamic ring puckering or solvent-induced conformational changes. Single-crystal X-ray diffraction provides definitive structural data, while variable-temperature NMR (VT-NMR) can detect ring flexibility. For example, coalescence of oxirane proton signals at low temperatures (-40°C) indicates restricted rotation . Computational modeling (DFT at B3LYP/6-311+G(d,p)) further validates experimental observations by simulating ring strain and electronic effects.
Biological Applications
Q. Q: What methodologies are used to study this compound as a biochemical probe?
A: The compound’s electrophilic oxirane ring allows covalent modification of nucleophilic residues (e.g., cysteine thiols) in enzymes. Protocols include:
- Kinetic Assays : Monitoring enzyme inhibition rates (e.g., via UV-Vis spectroscopy) under pseudo-first-order conditions .
- Mass Spectrometry-Based Proteomics : Identifying adduct formation using tryptic digests and LC-MS/MS .
- Molecular Docking : Predicting binding sites using software like AutoDock Vina, leveraging the diphenylethyl group’s hydrophobicity for target specificity.
Polymer Chemistry Applications
Q. Q: How is this compound utilized in epoxy resin formulations?
A: The compound acts as a reactive diluent in bisphenol A diglycidyl ether (DGEBA) systems, reducing viscosity while enhancing thermal stability. Curing studies involve:
- Differential Scanning Calorimetry (DSC) : Tracking exothermic peaks during amine-curing (e.g., with diethylenetriamine) .
- Dynamic Mechanical Analysis (DMA) : Measuring glass transition temperature () increases (e.g., from 120°C to 150°C) due to crosslink density improvements .
Safety and Handling
Q. Q: What are critical safety protocols for handling this compound in laboratory settings?
A: Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, EN166-certified safety goggles, and flame-resistant lab coats .
- Ventilation : Use fume hoods to mitigate inhalation risks (PEL: 5 ppm for similar epoxides) .
- Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate before disposal . Toxicity studies indicate skin irritation (H315) and respiratory sensitization (H334) risks .
Analytical Method Development
Q. Q: How can HPLC methods be optimized for quantifying trace impurities in this compound?
A: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient elution (acetonitrile/water: 40%→90% over 20 min). Detect impurities (e.g., unreacted alkene or diols) at 210 nm. Validate method precision (RSD <2%) and accuracy (spike recovery 95–105%) per ICH Q2(R1) guidelines. For chiral impurities, employ a Chiralcel® OD-H column with heptane/isopropanol (90:10) .
Mechanistic Studies
Q. Q: What experimental designs elucidate the ring-opening mechanisms of this compound under acidic conditions?
A: Conduct kinetic studies using HCl in dioxane/water (1:1) at 25°C. Monitor reaction progress via H NMR (disappearance of oxirane protons) and compare rate constants () for different acid concentrations. Isotope labeling (DO) can confirm nucleophilic attack regioselectivity. Computational studies (e.g., DFT transition-state modeling) further clarify steric effects from the diphenylethyl group on ring-opening pathways.
Computational Modeling
Q. Q: How can DFT calculations predict the reactivity of this compound in nucleophilic additions?
A: Optimize geometry at the B3LYP/6-31G(d) level and calculate Fukui indices () to identify electrophilic sites. Transition-state modeling (IRC analysis) for reactions with amines or thiols reveals activation energies correlated with experimental kinetics. Solvent effects (PCM model for CHCl) improve accuracy in predicting regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
